molecular formula C9H13FN4 B15198775 ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine

((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine

Cat. No.: B15198775
M. Wt: 196.22 g/mol
InChI Key: NEBCRHQTLSEAPG-YUMQZZPRSA-N
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Description

((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is a chiral compound with a pyrrolidine ring substituted with a fluorine atom and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent.

    Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridazinyl boronic acid or ester and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or pyridazinyl positions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridazinyl group contribute to its binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine.

    ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)ethylamine: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is unique due to its specific combination of a fluorine atom and a pyridazinyl group on a chiral pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13FN4

Molecular Weight

196.22 g/mol

IUPAC Name

[(2S,4S)-4-fluoro-1-pyridazin-3-ylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H13FN4/c10-7-4-8(5-11)14(6-7)9-2-1-3-12-13-9/h1-3,7-8H,4-6,11H2/t7-,8-/m0/s1

InChI Key

NEBCRHQTLSEAPG-YUMQZZPRSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1CN)C2=NN=CC=C2)F

Canonical SMILES

C1C(CN(C1CN)C2=NN=CC=C2)F

Origin of Product

United States

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